molecular formula C18H16F2N4O3 B2896514 N-(2,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895647-78-6

N-(2,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2896514
CAS RN: 895647-78-6
M. Wt: 374.348
InChI Key: KAIZJSRNFWXDRL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16F2N4O3 and its molecular weight is 374.348. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Macrolides

Triamides formed from oxazoles, similar in structure to the compound , have been utilized in the synthesis of macrolides, including compounds like recifeiolide and curvularin. These macrolides have potential applications in pharmaceuticals and agrochemicals (Wasserman et al., 1981).

2. Metal-Organic Frameworks for Gas Sorption

Isomeric Zn(II)-based metal–organic frameworks constructed using bifunctional triazolate–carboxylate tecton have shown distinct gas sorption behaviors. These frameworks are relevant in gas storage and separation technologies (Chen et al., 2016).

3. Antipathogenic Activity of Derivatives

Thiourea derivatives, including those with elements similar to the target compound, have demonstrated significant antipathogenic activities, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings are crucial for developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

4. Acid-Base Properties and Supramolecular Structure Analysis

N-(Hydroxymethyl)triazolyl triflamides, which share structural similarities, have been studied for their acid-base properties and supramolecular structure. Such analyses are vital in the development of materials with specific chemical and physical properties (Shainyan et al., 2017).

5. Preparation of Hyperbranched Aromatic Polyimides

The compound is structurally related to materials used in the synthesis of hyperbranched aromatic polyimides, which are known for their solubility and potential applications in high-performance materials (Yamanaka et al., 2000).

6. Radioligand Binding Studies

Modified methyl 2-aminothiophene-3-carboxylates, which bear resemblance in their structure, have been used in radioligand binding studies to investigate their influence on neuronal receptors. Such studies are crucial in drug development and neuropharmacology (Sokolov et al., 2018).

7. Solid-Phase Synthesis of C-Terminal Peptide Amides

Polymer-supported benzylamides, related in function, have been used in the solid-phase synthesis of C-terminal peptide amides. This methodology is significant in peptide and protein research (Albericio & Bárány, 2009).

8. Antitubercular and Antibacterial Activities

N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives have been synthesized and screened for their antitubercular and antibacterial activities, demonstrating the potential of such compounds in treating infectious diseases (Bodige et al., 2020).

properties

IUPAC Name

N-(2,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O3/c1-10-17(18(25)21-16-5-4-11(19)6-15(16)20)22-23-24(10)12-7-13(26-2)9-14(8-12)27-3/h4-9H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIZJSRNFWXDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC(=C2)OC)OC)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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